1-(Piperidin-3-yl)cyclobutan-1-ol
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Overview
Description
1-(Piperidin-3-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring bonded to a piperidine ring, with a hydroxyl group attached to the cyclobutane This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the flexibility and reactivity of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a nickel catalyst. This method provides a regioselective and mild approach to forming the cyclobutane ring .
Another approach involves the use of amino alcohols, which can be cyclized using thionyl chloride (SOCl2) to form the desired cyclic amine . This one-pot preparation method is efficient and avoids the need for multiple protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective catalysts and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
1-(Piperidin-3-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)cyclobutan-1-ol: Similar structure but with the piperidine ring attached at a different position.
3-(Piperidin-1-yl)cyclobutan-1-ol: Another isomer with the piperidine ring attached at a different position.
Uniqueness
1-(Piperidin-3-yl)cyclobutan-1-ol is unique due to the specific positioning of the piperidine ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h8,10-11H,1-7H2 |
InChI Key |
NCUFQYXOKXBNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(CCC2)O |
Origin of Product |
United States |
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